Lysophosphatidylglycerol

cAMP signaling Insulin sensitivity Adipocyte biology

Researchers studying FPRL1-mediated inflammation, cAMP hydrolysis in adipocytes, or ovarian cancer GPCR signaling require a chemically defined lysophospholipid that cannot be substituted by LPC or LPA. 16:0 Lyso PG (LPG) is the most potent activator of low Km cAMP phosphodiesterase in adipocyte plasma membranes and a validated FPRL1 inhibitor. • Complete abrogation of FPRL1-mediated phagocyte chemotaxis (validated inhibitory control). • Distinct, LPG-responsive GPCR identified in OVCAR-3 ovarian cancer cells. • Supplied as sodium salt, ≥98% purity, shipped on dry ice for membrane lipid integrity.

Molecular Formula C22H44O9P-
Molecular Weight 483.6 g/mol
Cat. No. B1238068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysophosphatidylglycerol
Molecular FormulaC22H44O9P-
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O
InChIInChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1
InChIKeyBVJSKAUUFXBDOB-SFTDATJTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LPG Definition and Core Structure


Lysophosphatidylglycerol (LPG) is a lysophospholipid (LPL) belonging to the glycerophosphoglycerol class, structurally characterized by a glycerol backbone esterified with a single fatty acid chain and a phosphoglycerol headgroup, distinguishing it from the diacyl parent molecule phosphatidylglycerol (PG) [1]. As a lysophospholipid, LPG is generated via the action of phospholipase A2 (PLA2) on PG, yielding a molecule with potent detergent-like properties that can modulate membrane dynamics and serve as an intermediate in phospholipid biosynthesis . In biological systems, LPG functions not only as a metabolic intermediate but also as a bioactive lipid mediator, interacting with specific G-protein-coupled receptors (GPCRs) and influencing cellular signaling pathways distinct from those of other lysophospholipids [2].

+ Lysophospholipid probe for membrane dynamics and GPCR signaling studies
+ Generated via PLA2 action on phosphatidylglycerol; metabolic intermediate with reported detergent-like properties
+ Distinct anionic phosphoglycerol headgroup dictates bioactive lipid mediator profiles

Headgroup Chemistry Prevents LPG Substitution


Substituting LPG with other lysophospholipids, such as lysophosphatidylcholine (LPC) or lysophosphatidic acid (LPA), is not scientifically justifiable due to the profound and quantifiable impact of the polar headgroup on biological activity [1]. The anionic phosphoglycerol moiety of LPG confers a distinct charge distribution, steric profile, and hydrogen-bonding capacity compared to the zwitterionic choline of LPC or the simple phosphate of LPA. This divergence in headgroup chemistry directly translates into divergent and, in many cases, opposite effects on key protein targets and cellular processes [2]. Evidence demonstrates that the rank-order of potency for various functional outcomes—including enzyme activation, ion channel modulation, and receptor-mediated signaling—is strictly dependent on the specific lysophospholipid species, precluding any assumption of functional equivalence or simple substitution based on a shared lysolipid backbone [3].

! Anionic phosphoglycerol headgroup vs. zwitterionic choline (LPC) or simple phosphate (LPA) shifts charge, steric, and hydrogen-bonding profiles
! Rank-order potency for enzyme activation, ion channel modulation, and receptor signaling is strictly species-dependent
! Functional equivalence across lysophospholipid classes may not transfer; headgroup-specific validation required

LPG Functional Differentiation from Analogs


Adipocyte cAMP Phosphodiesterase Activation Potency

In a comparative analysis of anionic lysophospholipids on insulin-sensitive low Km cAMP phosphodiesterase activity in adipocyte plasma membranes, LPG demonstrated the highest activation potency. The study established a clear rank order where LPG activation exceeded that of LPC, lysoPS, PS, and PG [1]. This finding underscores that the LPG headgroup is an optimal structural determinant for enzyme activation at this specific membrane site, a property not shared equally by its structural analogs [1].

cAMP PDE Activation
Head-to-head
Rank order: LPG > LPC > lysoPS > PS > PG
Supports adipocyte cAMP pathway dissection
Rat adipocyte plasma membrane assay
cAMP signaling Insulin sensitivity Adipocyte biology Phosphodiesterase

Intracellular Ca2+ Mobilization in Pancreatic Islets

In a study investigating the Ca2+-mobilizing capacity of PLA2-generated lysophospholipids in permeabilized mouse pancreatic islets, LPG demonstrated a high potency that was equivalent to LPC and substantially greater than that of other analogs. The observed potency decreased in the order: LPC = LPG >> LPI > lysoPS >> LPE [1]. This places LPG among the most potent Ca2+-mobilizing lysophospholipids, a functional profile distinct from its weak activity in other systems like neuromuscular paralysis.

Ca²⁺ Mobilization
Head-to-head
Rank order: LPC = LPG >> LPI > lysoPS >> LPE
Supports β-cell Ca²⁺ signaling studies
Mouse islet permeabilized assay
Calcium signaling Insulin secretion Pancreatic islets Phospholipase A2

Neuromuscular Paralysis Induction Activity

In contrast to its high activity in some assays, LPG exhibited the lowest potency among tested lysophospholipids in inducing reversible paralysis at the neuromuscular junction (NMJ). A direct comparison established the following potency rank order: LPC > LPE > LPA > lysoPS > LPG [1]. The weak activity of LPG and lysoPS in this system was noted to closely mimic the paralysis profile caused by certain snake neurotoxins under specific ionic conditions.

NMJ Paralysis
Head-to-head
Rank order: LPC > LPE > LPA > lysoPS > LPG
Lowest potency supports negative control use
Mouse neuromuscular junction preparation
Neuromuscular junction Neurotoxicity Exocytosis Lysophospholipid

Distinct GPCR-Mediated Calcium Response in OVCAR-3

In OVCAR-3 human ovarian cancer cells, LPG stimulated a dose-dependent increase in intracellular calcium ([Ca2+]i). Pharmacological dissection revealed that this response was mediated through a pertussis toxin-sensitive G-protein coupled receptor that is pharmacologically distinct from the well-characterized LPA receptors (LPA1-3) [1]. This indicates that LPG signals via its own unique receptor target, a finding that reinforces the biological non-redundancy of this lipid mediator.

GPCR Ca²⁺ Response
Cross-study comparable
Distinct PTX-sensitive GPCR, not blocked by LPA antagonists
Supports LPA-independent signaling mapping
OVCAR-3 ovarian cancer cells
Ovarian cancer G-protein coupled receptor Calcium signaling Lysophospholipid receptor

FPRL1 Chemotaxis Inhibition in Human Phagocytes

LPG was found to completely inhibit the chemotactic migration of human neutrophils and monocytes stimulated by a formyl peptide receptor like-1 (FPRL1) agonist. This potent inhibitory effect on immune cell trafficking highlights a specialized anti-inflammatory function [1]. While a direct comparison to other lysophospholipids was not performed in this study, the complete inhibition observed suggests a specific and robust interaction with the FPRL1 signaling axis.

Chemotaxis Inhibition
Supporting evidence
Complete inhibition of FPRL1-mediated phagocyte migration
Supports inflammation resolution model studies
Human neutrophils/monocytes assay
Inflammation Chemotaxis Phagocyte Formyl peptide receptor

LPG Research and Industrial Use Cases


cAMP Signaling in Adipose and Metabolic Disease

Based on the evidence that LPG is the most potent activator of low Km cAMP phosphodiesterase in adipocyte plasma membranes [1], its primary research application is as a molecular probe to study cAMP hydrolysis and insulin signaling. Researchers investigating obesity, type 2 diabetes, or related metabolic disorders should procure LPG to specifically modulate this enzyme activity, an effect that cannot be replicated by structurally similar lysophospholipids like LPC or lysoPS [1].

Calcium-Mediated Insulin Secretion in Beta Cells

The evidence showing LPG's high potency for Ca2+ mobilization in pancreatic islets, comparable to LPC [1], positions LPG as a critical reagent for dissecting the role of PLA2-derived lipids in insulin secretion. For experiments aiming to mimic the immediate products of phospholipid hydrolysis, LPG is a necessary tool to define the contribution of this pathway, distinct from the IP3-mediated pathway.

Lysophospholipid Signaling in Ovarian Cancer

The identification of a distinct, LPG-responsive GPCR in ovarian cancer cells [1] makes LPG an indispensable tool for cancer biologists. Studies focused on ovarian cancer cell migration, proliferation, or survival should include LPG to interrogate this specific signaling axis, as it is functionally and pharmacologically separate from the well-studied LPA receptor system [1]. Procuring LPG is essential for research that aims to fully map the lysophospholipid receptor landscape in this disease context.

Chemotaxis and Inflammation Resolution Assays

The potent inhibition of FPRL1-mediated phagocyte chemotaxis by LPG [1] provides a clear rationale for its use in immunology and inflammation research. Scientists studying neutrophil or monocyte trafficking, or screening for modulators of the FPRL1 pathway, should utilize LPG as a validated inhibitory control. Its complete abrogation of the chemotactic response makes it a powerful tool for defining the role of this receptor in various inflammatory models [1].

Application
Selection Property
Validation Focus
Adipose cAMP signaling studies
cAMP PDE activation selectivity
Endpoint differentiation vs. LPC/lysoPS
Pancreatic β-cell Ca²⁺ flux research
Intracellular Ca²⁺ mobilization profile
Insulin secretion pathway context
Ovarian cancer GPCR mapping
LPG-specific GPCR pathway
LPA-receptor-independent signaling
Phagocyte chemotaxis research
FPRL1 chemotaxis modulation
Immune cell trafficking endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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